2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol
Description
2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol is a benzodiazole derivative characterized by a 1,3-benzodiazole (benzimidazole) core substituted with a 3-phenoxypropyl chain and a propan-2-ol group. This compound belongs to a class of nitrogen-containing heterocycles, which are notable for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
2-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,22)18-20-16-11-6-7-12-17(16)21(18)13-8-14-23-15-9-4-3-5-10-15/h3-7,9-12,22H,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFKWLOWDDLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole ring. One common method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the benzimidazole intermediate. Finally, the propanol group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a ketone, while substitution of the phenoxy group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The phenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The propanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between 2-[1-(3-phenoxypropyl)-1H,3-benzodiazol-2-yl]propan-2-ol and related compounds:
Key Observations :
- The target compound’s benzodiazole core distinguishes it from triazole-based compounds like prothioconazole, which are widely used as fungicides .
Physicochemical Properties
While explicit data for the target compound are lacking, inferences can be drawn from analogs:
- LogP: The phenoxypropyl group likely increases hydrophobicity compared to prothioconazole (LogP ~3.5) .
- Solubility : The propan-2-ol group may improve aqueous solubility relative to purely aromatic benzodiazoles.
- Thermal Stability : Benzodiazoles generally exhibit moderate thermal stability, whereas triazoles (e.g., prothioconazole) are more resistant to degradation .
Biological Activity
The compound 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This specific compound features a complex structure that includes a phenoxypropyl group and a propanol moiety, which contribute to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant bioactivities.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of 314.39 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study utilizing the agar disk diffusion method revealed that it possesses notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0625 to 2.5 mg/mL for different strains, suggesting a potent antimicrobial effect.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125 | 0.25 |
| Escherichia coli | 0.5 | 1.0 |
| Listeria monocytogenes | 0.0625 | 0.125 |
These results indicate that This compound could serve as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been extensively studied. Preliminary in vitro assays suggest that this compound may inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. Mechanistic studies indicate that it may target specific signaling pathways involved in cell growth and survival.
The proposed mechanism of action for This compound involves:
- Enzyme Inhibition : The benzodiazole moiety can interact with enzymes critical for cellular processes.
- Membrane Penetration : The lipophilic nature of the phenoxypropyl group enhances membrane permeability.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets, stabilizing interactions.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
-
Study on Antimicrobial Efficacy : A comparative study showed that derivatives with similar structures exhibited varying degrees of antimicrobial activity against resistant strains of bacteria.
- Findings : Compounds with additional functional groups showed enhanced activity compared to simpler derivatives.
- Anticancer Research : Investigations into related benzodiazole compounds revealed significant cytotoxic effects on breast and colon cancer cell lines, supporting the hypothesis that structural modifications can lead to increased bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
